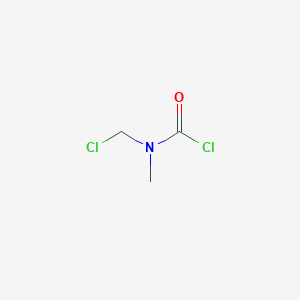

(Chloromethyl)methylcarbamyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The reactants, conditions, and steps of these reactions are all part of the synthesis analysis .Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions and the conditions under which they occur are part of this analysis .Physical And Chemical Properties Analysis

The physical properties of a compound include its state of matter (solid, liquid, gas) at room temperature, melting point, boiling point, density, and solubility. Chemical properties include its reactivity with other substances, stability, and pH .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Emissions

Chloromethane Emissions from Biomass Combustion : Studies have shown that chloromethane, a related compound, is a characteristic emission from vegetative biomass burning, with emission factors varying significantly between flaming and smoldering combustion. This suggests the environmental significance of chloromethane emissions in natural and anthropogenic fire events (Reinhardt & Ward, 1995)(Reinhardt & Ward, 1995).

Methyl Chloride from Coastal Lands : Research indicates significant emissions of methyl chloride, another chloromethane derivative, from warm coastal lands, especially in tropical regions. This finding is critical for understanding the natural sources contributing to atmospheric levels of chloromethane compounds (Yokouchi et al., 2000)(Yokouchi et al., 2000).

Industrial Applications and Safety

- Methyl Chloride Production Plant Design : A study focused on designing an energy-efficient and environmentally safe production plant for methyl chloride, highlighting the importance of continuous improvement in operational efficiency and environmental safety in the chloromethane industry (Yandrapu & Kanidarapu, 2021)(Yandrapu & Kanidarapu, 2021).

Chemical Processes and Reactions

- Chloride Methylation by Plant Pectin : Research has identified a significant natural process where chloride is converted to chloromethane via abiotic methylation in plant material, particularly through pectin, a common plant component. This process, occurring in various terrestrial ecosystems, may contribute substantially to atmospheric chloromethane levels (Hamilton et al., 2003)(Hamilton et al., 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(chloromethyl)-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO/c1-6(2-4)3(5)7/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBLIZXPIXHWML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508811 |

Source

|

| Record name | (Chloromethyl)methylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50778-91-1 |

Source

|

| Record name | (Chloromethyl)methylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)

![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)

![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)